molecular formula C7H8IN B13651192 2-Ethyl-4-iodopyridine

2-Ethyl-4-iodopyridine

Cat. No.: B13651192
M. Wt: 233.05 g/mol
InChI Key: QYEUCBDMBICGKW-UHFFFAOYSA-N
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Description

2-Ethyl-4-iodopyridine is an organic compound with the molecular formula C7H8IN. It is a derivative of pyridine, where the hydrogen atom at the 4th position is replaced by an iodine atom and an ethyl group is attached to the 2nd position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-iodopyridine typically involves the iodination of 2-ethylpyridine. One common method is the reaction of 2-ethylpyridine with iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane to facilitate the iodination process.

Industrial Production Methods: Industrial production of this compound may involve similar iodination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-iodopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds.

    Oxidation and Reduction: The ethyl group can be oxidized to form aldehydes or carboxylic acids, and the pyridine ring can undergo reduction under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Coupling Products: Biaryl compounds or other complex organic molecules.

    Oxidation Products: Aldehydes or carboxylic acids derived from the ethyl group.

Scientific Research Applications

2-Ethyl-4-iodopyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Serves as a precursor for bioactive molecules and potential pharmaceuticals.

    Medicine: Investigated for its role in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-iodopyridine in chemical reactions involves the activation of the iodine atom, making it a good leaving group for substitution reactions. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes. The ethyl group can undergo oxidation or reduction, contributing to the compound’s versatility in synthesis.

Comparison with Similar Compounds

    2-Iodopyridine: Lacks the ethyl group, making it less versatile in certain reactions.

    4-Iodopyridine: Similar reactivity but without the ethyl group, limiting its applications.

    2-Ethylpyridine: Lacks the iodine atom, reducing its utility in coupling reactions.

Uniqueness: 2-Ethyl-4-iodopyridine’s combination of an ethyl group and an iodine atom provides unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in research and industry.

Properties

Molecular Formula

C7H8IN

Molecular Weight

233.05 g/mol

IUPAC Name

2-ethyl-4-iodopyridine

InChI

InChI=1S/C7H8IN/c1-2-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3

InChI Key

QYEUCBDMBICGKW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1)I

Origin of Product

United States

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